Ethyl 4-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate
Description
Ethyl 4-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate is a synthetic heterocyclic compound featuring a tetrahydroquinazolinone core fused with a piperazine ring. Its molecular formula is C₁₆H₂₂N₄O₃ (molecular weight: 318.38 g/mol), with a 7-methyl substituent on the tetrahydroquinazolinone ring and an ethyl carboxylate group on the piperazine moiety . This compound is of interest due to its structural similarity to pharmacologically active quinazoline and piperazine derivatives, which are often explored for antimicrobial, anticancer, and CNS-modulating properties .
Properties
IUPAC Name |
ethyl 4-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-3-23-16(22)20-6-4-19(5-7-20)15-17-10-12-13(18-15)8-11(2)9-14(12)21/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVKHCNCQQXQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the piperazine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
Ethyl 4-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Compounds similar to this one have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Anticancer Properties : In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Related quinazoline derivatives have shown IC50 values in the low micromolar range against leukemia cells.
- Enzyme Inhibition and Receptor Modulation : The compound may interact with specific enzymes crucial for cellular metabolism and receptors involved in signaling pathways that regulate cell growth and survival.
Medicine
Researchers are exploring its potential as a therapeutic agent for various diseases. The compound's ability to modulate biological pathways makes it a candidate for drug development targeting cancer and infectious diseases.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry highlighted its effectiveness against resistant bacterial strains, demonstrating a need for further exploration in antibiotic development.
- Cancer Research : Research published in Cancer Letters indicated that derivatives of this compound could induce apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.
- Mechanistic Studies : Investigations into its mechanism of action have revealed that it may bind to specific protein targets involved in critical cellular processes, providing insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of Ethyl 4-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons with Analogous Compounds
Table 1: Key Structural and Molecular Features of Related Compounds
Key Observations:
Substituent Position on Quinazolinone: The target compound has a 7-methyl group, while its positional isomer (4-methyl) shows identical molecular weight but distinct conformational properties due to ring puckering effects . The 7-(4-chlorophenyl) derivative (428.9 g/mol) demonstrates increased steric bulk and lipophilicity compared to the target compound, which may enhance membrane permeability but reduce aqueous solubility .
Ethyl carboxylate derivatives generally exhibit moderate polarity, balancing solubility and metabolic stability .
Key Findings:
- The target compound’s synthesis likely follows a cyclization-hydrazine pathway (common in quinazolinone chemistry), with yields comparable to its 4-methyl isomer .
- Higher yields (95–98%) are achieved in derivatives using iridium catalysis or carbamoylation, suggesting opportunities for optimizing the target’s synthesis .
Pharmacological and Physicochemical Properties
Key Insights:
- The ethyl carboxylate group’s moderate LogP (1.8) suggests favorable blood-brain barrier penetration, a trait shared with dopamine receptor ligands .
Biological Activity
Ethyl 4-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C23H28N4O4
Molecular Weight : 424.49 g/mol
CAS Number : 777866-88-3
The compound features a quinazoline derivative linked to a piperazine moiety, which is significant for its biological activity. The unique structural characteristics contribute to its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
- Introduction of the Piperazine Moiety : Nucleophilic substitution reactions are employed to incorporate the piperazine ring.
- Esterification : The final product is obtained by esterifying the carboxylic acid group with ethanol.
These synthetic routes are optimized to enhance yield and purity, making it suitable for research applications .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related quinazoline derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, related quinazoline derivatives have shown IC50 values in the low micromolar range against leukemia cells .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to specific enzymes that are crucial for cellular metabolism.
- Receptor Modulation : Interacting with receptors involved in signaling pathways that regulate cell growth and survival.
This compound's unique structure allows it to fit into active sites of various proteins, thereby modulating their activity .
Case Studies and Research Findings
Q & A
Basic: What are the standard synthesis protocols for Ethyl 4-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate?
The compound is typically synthesized via multi-step reactions involving cyclocondensation, nucleophilic substitution, and coupling. For example:
- Step 1 : Cyclocondensation of precursors (e.g., substituted hydrazines and ketones) under reflux in ethanol for 6–8 hours to form intermediates like tetrahydroquinazolinone derivatives .
- Step 2 : Piperazine coupling via nucleophilic substitution using ethyl chloroformate or similar reagents in dichloromethane (DCM)/water mixtures, often catalyzed by CuSO₄·5H₂O and sodium ascorbate for click chemistry-based reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Basic: What characterization techniques are essential for validating this compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine-quinazolinone linkage. For example, methyl groups in the quinazolinone core appear as singlets at δ 2.4–2.6 ppm, while piperazine protons resonate as multiplets near δ 3.0–3.5 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₁N₃O₃: 304.1651, observed: 304.1655) .
- Melting Point : Determines purity (e.g., 278–279°C for structurally similar piperazine derivatives) .
Advanced: How can researchers optimize low synthesis yields (e.g., 20–35%) for this compound?
- Catalyst Screening : Replace CuSO₄ with Cu(I) iodide or PEG-supported catalysts to enhance click chemistry efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while improving yield by 15–20% .
- Solvent Optimization : Use tetrahydrofuran (THF)/water mixtures instead of DCM to improve solubility of intermediates .
Advanced: How can solubility challenges in biological assays be addressed?
- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro studies, ensuring ≤0.1% DMSO to avoid cytotoxicity .
- Prodrug Design : Introduce phosphate or acetyl groups to the piperazine nitrogen to enhance aqueous solubility while maintaining activity .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can improve bioavailability for in vivo testing .
Basic: What safety protocols are critical when handling this compound?
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (category 2A irritation risk) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic fumes (e.g., ethyl acetate, DCM) .
- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
Advanced: How should biological activity studies be designed to evaluate this compound’s therapeutic potential?
- Target Selection : Prioritize enzymes like VEGFR2 or MMP9, as structurally similar quinazolinone-piperazine hybrids show inhibitory activity .
- In Vitro Assays :
- Enzyme inhibition (IC₅₀): Use fluorescence-based assays (e.g., 10 µM compound in Tris-HCl buffer, pH 7.4) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., IC₅₀ values reported for related compounds range from 5–50 µM) .
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., quinazolinone core interacting with VEGFR2’s ATP-binding pocket) .
Advanced: How can conflicting data on biological activity across studies be resolved?
- Purity Verification : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .
- Assay Standardization : Replicate experiments using identical buffer conditions (e.g., 25 mM Tris-HCl, 150 mM NaCl) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolic Stability Testing : Use liver microsomes to assess whether rapid degradation (t₁/₂ < 30 min) explains variability in in vivo vs. in vitro results .
Advanced: What computational tools can predict reaction pathways for derivatives of this compound?
- COMSOL Multiphysics : Simulate reaction kinetics for piperazine coupling steps, optimizing parameters like temperature and catalyst loading .
- AI-Driven Platforms : Tools like ICReDD integrate quantum chemical calculations (e.g., DFT for transition states) with machine learning to predict optimal reaction conditions .
- Retrosynthesis Software : Chematica or ASKCOS generates alternative synthetic routes to bypass low-yield steps (e.g., avoiding Cu-catalyzed reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
